Methyl (2S)-2-ethenyl-2-(propan-2-yl)hexanoate
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Overview
Description
Methyl (2S)-2-ethenyl-2-(propan-2-yl)hexanoate is an organic compound with the molecular formula C12H22O2. It is an ester, characterized by the presence of a methyl group attached to the oxygen atom of the ester functional group. This compound is notable for its structural complexity, which includes a chiral center, making it an interesting subject for stereochemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S)-2-ethenyl-2-(propan-2-yl)hexanoate typically involves esterification reactions. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst . The reaction is carried out under mild conditions, usually at room temperature, to prevent the decomposition of sensitive intermediates.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. Catalysts such as sulfuric acid or p-toluenesulfonic acid may be employed to accelerate the esterification process.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-ethenyl-2-(propan-2-yl)hexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is frequently used for reducing esters to alcohols.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or thioesters, depending on the nucleophile used.
Scientific Research Applications
Methyl (2S)-2-ethenyl-2-(propan-2-yl)hexanoate has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound’s ester functionality makes it a candidate for studying enzyme-catalyzed hydrolysis.
Medicine: Its derivatives are explored for potential pharmacological activities.
Industry: It is used in the manufacture of fragrances and flavorings due to its ester group, which imparts pleasant aromas.
Mechanism of Action
The mechanism by which Methyl (2S)-2-ethenyl-2-(propan-2-yl)hexanoate exerts its effects involves interactions with various molecular targets. In biological systems, esterases can hydrolyze the ester bond, releasing the corresponding alcohol and acid. This hydrolysis is crucial for the compound’s metabolism and bioactivity. The pathways involved include enzymatic cleavage and subsequent metabolic transformations.
Comparison with Similar Compounds
Similar Compounds
Methyl (2S)-2-ethyl-2-(propan-2-yl)hexanoate: Similar in structure but with an ethyl group instead of an ethenyl group.
Methyl (2S)-2-methyl-2-(propan-2-yl)hexanoate: Contains a methyl group in place of the ethenyl group.
Uniqueness
Methyl (2S)-2-ethenyl-2-(propan-2-yl)hexanoate is unique due to its ethenyl group, which introduces a degree of unsaturation and potential for additional chemical reactivity. This structural feature distinguishes it from its saturated counterparts and can influence its physical and chemical properties, such as boiling point and reactivity in polymerization reactions.
Biological Activity
Methyl (2S)-2-ethenyl-2-(propan-2-yl)hexanoate is an organic compound classified as an ester, with a molecular formula of C12H22O2 and a molecular weight of approximately 198.30 g/mol. This compound features a chiral center, contributing to its stereochemical properties and making it a subject of interest in various fields of chemistry and biology. Its biological activity is primarily attributed to its ester functionality, which allows it to interact with various biological systems.
Chemical Structure and Properties
The structure of this compound consists of a hexanoate backbone with a methyl group attached to the ester functional group, characterized by the presence of an ethenyl group and an isopropyl substituent. The compound's unique structure can influence its biological interactions and metabolic pathways.
Property | Value |
---|---|
Molecular Formula | C12H22O2 |
Molecular Weight | 198.30 g/mol |
Functional Group | Ester |
Chiral Center | Yes |
Biological Activity
The biological activity of this compound is significant due to its potential interactions with enzymes and other biological molecules. Research indicates that esters can undergo hydrolysis by enzymes such as esterases, leading to the release of bioactive components. These transformations are crucial for understanding its metabolic pathways and potential pharmacological effects.
Interaction with Biological Systems
- Hydrolysis by Esterases : The hydrolysis process is significant for the metabolism of this compound, affecting its bioavailability and efficacy in biological systems. Understanding these interactions helps predict its behavior in pharmacological contexts.
- Potential Pharmacological Effects : The compound's ability to interact with various enzymes suggests that it may have therapeutic applications, particularly in drug design where ester functionalities are often utilized for prodrug strategies.
Case Studies and Research Findings
Several studies have explored the biological activity of related esters, providing insights into the potential applications of this compound:
- Volatile Compound Studies : In research involving volatile compounds from strawberries, esters like methyl hexanoate were identified as key contributors to flavor profiles. This suggests that similar esters may also play roles in sensory biology .
- Inhibition Studies : A study on inhibitors targeting neutral sphingomyelinase showed that structural analogs can significantly affect enzyme activity, indicating that modifications in ester structures can lead to varying biological activities .
- Pharmacokinetics : Research on prodrugs has demonstrated that modifying ester groups can enhance oral bioavailability and brain penetration, which is crucial for developing effective pharmaceuticals .
Properties
CAS No. |
919087-57-3 |
---|---|
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
methyl (2S)-2-ethenyl-2-propan-2-ylhexanoate |
InChI |
InChI=1S/C12H22O2/c1-6-8-9-12(7-2,10(3)4)11(13)14-5/h7,10H,2,6,8-9H2,1,3-5H3/t12-/m0/s1 |
InChI Key |
PPCLONULRSADRA-LBPRGKRZSA-N |
Isomeric SMILES |
CCCC[C@@](C=C)(C(C)C)C(=O)OC |
Canonical SMILES |
CCCCC(C=C)(C(C)C)C(=O)OC |
Origin of Product |
United States |
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